1-(2-Amino-3-(chloromethyl)phenyl)-3-bromopropan-2-one
Description
1-(2-Amino-3-(chloromethyl)phenyl)-3-bromopropan-2-one is a halogenated aromatic ketone derivative characterized by a bromopropanone backbone substituted with an amino group and a chloromethyl group on the phenyl ring. Its molecular formula is C₁₀H₁₁BrClNO, with a molar mass of 300.56 g/mol (derived from structural analogs in ).
Properties
Molecular Formula |
C10H11BrClNO |
|---|---|
Molecular Weight |
276.56 g/mol |
IUPAC Name |
1-[2-amino-3-(chloromethyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H11BrClNO/c11-5-9(14)4-7-2-1-3-8(6-12)10(7)13/h1-3H,4-6,13H2 |
InChI Key |
WGFVFUALBOKJOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)CCl)N)CC(=O)CBr |
Origin of Product |
United States |
Biological Activity
1-(2-Amino-3-(chloromethyl)phenyl)-3-bromopropan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an amino group, a chloromethyl group, and a bromopropanone moiety. These functional groups contribute to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C10H11BrClN
- Molecular Weight : 276.56 g/mol
The compound's structure allows for various interactions with biological macromolecules, influencing enzyme activity and receptor binding.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on enzymes or receptors. The bromomethyl and amino groups can interact with these sites, potentially inhibiting their activity. The chloropropanone moiety may also participate in electrophilic reactions, further modulating the compound’s biological effects.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that compounds with similar structures demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of halogenated substituents enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown promising results against various cancer cell lines, including:
- MCF-7 (breast cancer)
- U-937 (acute monocytic leukemia)
- CEM-13 (T acute lymphoblastic leukemia)
In vitro studies revealed that the compound induces apoptosis in these cell lines through mechanisms involving caspase activation and cell cycle arrest at the G1 phase .
Table 1: Biological Activity Summary
| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | Membrane disruption |
| Antimicrobial | S. aureus | 10 | Inhibition of cell wall synthesis |
| Anticancer | MCF-7 | 4.5 | Apoptosis induction via caspase activation |
| Anticancer | U-937 | 5.0 | Cell cycle arrest |
Case Studies
- Antimicrobial Screening : A study conducted on various chloroacetamide derivatives found that compounds structurally related to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent position on the phenyl ring for enhancing biological activity .
- Anticancer Efficacy : In a comparative analysis with established chemotherapeutics like doxorubicin, derivatives of this compound demonstrated comparable or superior cytotoxicity against MCF-7 breast cancer cells. Flow cytometry assays indicated that these compounds effectively trigger apoptotic pathways, suggesting their potential as anticancer agents .
Comparison with Similar Compounds
Chloromethyl vs. Trifluoromethoxy Substitution
- 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one (): Molecular Formula: C₁₀H₉BrF₃NO₂ Molar Mass: 312.08 g/mol Key Differences: Replacement of the chloromethyl (-CH₂Cl) group with a trifluoromethoxy (-OCF₃) substituent introduces enhanced electron-withdrawing effects and lipophilicity. The trifluoromethoxy group may improve metabolic stability compared to the chloromethyl group, which is more prone to nucleophilic substitution reactions .
Positional Isomerism
- 1-[2-Amino-6-(chloromethyl)phenyl]-3-bromopropan-2-one (): CAS: 1804204-94-1 Structural Variation: The chloromethyl group is at the 6-position instead of the 3-position on the phenyl ring.
Halogen Exchange (Bromo vs. Chloro)
- 1-(2-Amino-3-(chloromethyl)phenyl)-3-chloropropan-2-one (): CAS: 1803865-12-4 Key Differences: Substitution of bromine with chlorine reduces the compound’s molar mass (C₁₀H₁₁Cl₂NO: 234.10 g/mol) and alters its reactivity. Bromine’s higher leaving-group ability makes the bromopropanone derivative more reactive in elimination or substitution reactions compared to the chloro analog .
Melting Points and Stability
- 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (): Melting point 137.3–138.5°C indicates high crystallinity, a trait likely shared by the target compound due to its halogenated aromatic system .
- 2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one (): Synthesized via bromination and elimination, this α,β-unsaturated ketone demonstrates the reactivity of brominated ketones in forming conjugated systems, a property exploitable in the target compound for photochemical applications .
Pharmaceutical Relevance
Data Tables
Table 1: Structural and Physico-Chemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
